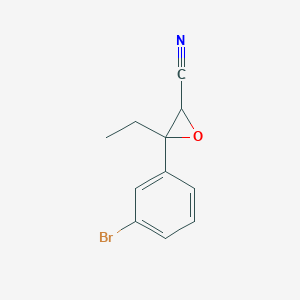

3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile

Description

3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a brominated aromatic ring, an ethyl substituent, and a carbonitrile functional group. The bromine atom at the meta position of the phenyl ring may enhance electronic effects and influence molecular interactions, while the carbonitrile group contributes to polarity and binding affinity.

Properties

Molecular Formula |

C11H10BrNO |

|---|---|

Molecular Weight |

252.11 g/mol |

IUPAC Name |

3-(3-bromophenyl)-3-ethyloxirane-2-carbonitrile |

InChI |

InChI=1S/C11H10BrNO/c1-2-11(10(7-13)14-11)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 |

InChI Key |

YDZJWXXGRVBLSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C#N)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile typically involves multistep organic reactionsSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile may involve large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Compound 3 (3-bromophenyl) shows higher cytotoxicity than compound 1 (4-chlorophenyl), suggesting meta-bromine enhances activity.

- Substituent Bulk : Compound 4 (with 4-isopropylphenyl) exhibits the lowest IC₅₀, indicating bulky groups may improve potency.

- Core Structure : While chalcones and oxiranes differ structurally, bromine’s electronic effects and substituent bulk may similarly influence the target compound’s bioactivity.

Other Carbonitriles with Halogenated Aryl Groups

- 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (): This pyridinecarbonitrile derivative contains a chlorophenyl group but lacks the oxirane ring. It is used as a pharmaceutical intermediate (e.g., loratadine impurity), highlighting carbonitriles' role in drug synthesis .

- 4-(4-Bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile (): This compound demonstrates cardiotonic and anti-inflammatory properties, suggesting carbonitriles with brominated aryl groups exhibit diverse bioactivities depending on the core structure .

Biological Activity

3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile is C12H10BrN. It features an epoxide functional group, which is known for its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrN |

| Molecular Weight | 249.12 g/mol |

| IUPAC Name | 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile |

The epoxide group in this compound can undergo nucleophilic attack, leading to the formation of various derivatives that may interact with biological targets. The bromophenyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Biological Activities

Research indicates that 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

2. Anticancer Properties

In vitro studies suggest that the compound may induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

3. Anti-inflammatory Effects

Preliminary research indicates that 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile may reduce pro-inflammatory cytokine production, suggesting potential use in inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various epoxide derivatives, including 3-(3-Bromophenyl)-3-ethyloxirane-2-carbonitrile. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.

Study 2: Anticancer Activity

Research conducted at a prominent university demonstrated that treatment with 50 µM of the compound led to a significant reduction in cell viability (70%) in MCF-7 breast cancer cells after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.

Study 3: Anti-inflammatory Mechanism

In a study assessing its anti-inflammatory properties, the compound was shown to inhibit the NF-kB pathway in RAW264.7 macrophages, leading to decreased levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.